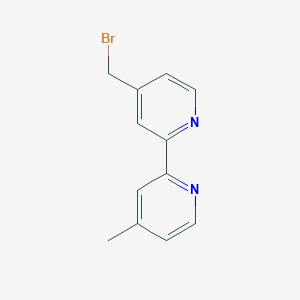

4-(溴甲基)-4'-甲基-2,2'-联吡啶

描述

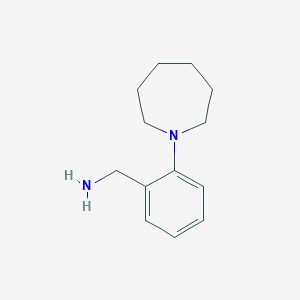

The compound of interest, 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine, is a bipyridine derivative that is important in the field of supramolecular chemistry due to its ability to act as a chelating ligand for transition-metal ions. Bipyridines and their derivatives are widely studied for their potential applications in materials science, catalysis, and as building blocks for complex molecular architectures .

Synthesis Analysis

The synthesis of bipyridine derivatives often involves cross-coupling reactions. An improved synthesis method for 4-bromo-2,2'-bipyridine, a starting material for such derivatives, has been reported, which simplifies the production of low-molecular-weight model compounds . Additionally, Stille-type cross-coupling procedures have been utilized to prepare functionalized 2,2'-bipyridines, which can be further modified to introduce bromomethyl groups . Moreover, an expedient one-step synthesis method has been developed for 4-alkyl-4'-methyl-2,2'-bipyridines by reacting alkyl bromides with dilithio-anions of 4,4'-dimethyl-2,2'-bipyridine .

Molecular Structure Analysis

The molecular geometry of bipyridine derivatives can be determined using X-ray crystallography and compared with theoretical calculations such as density functional theory (DFT). For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, which shares structural similarities with bipyridine derivatives, has been characterized to reveal its molecular conformation and intramolecular hydrogen bonding .

Chemical Reactions Analysis

Bipyridine derivatives can undergo various chemical reactions to form complex structures. For instance, the self-condensation of 4-bromopyridine can lead to the formation of a water-soluble, conjugated polymer with a complex structure . Furthermore, unsymmetrically 4-methyl-2,2'-bipyridines have been synthesized using a palladium-catalyzed reaction between 2-bromopyridine and 4-methylpyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives are influenced by their molecular structure and substituents. The introduction of bromomethyl groups allows for further functionalization reactions, which can alter the properties of the compound . The solubility, fluorescence, and reactivity of these compounds are key parameters that are often investigated to understand their potential applications .

科学研究应用

合成手性联吡啶衍生物

4,4'-双(溴甲基)-2,2'-联吡啶用于合成C2对称手性联吡啶衍生物。这些衍生物通过与其他化合物如(4R,5R)-1-丙酰基-4,5-二苯基咪唑啉酮反应而形成。这种手性联吡啶在不对称合成和催化中很重要(Ward et al., 2002)。

制备用于超分子化学的功能化联吡啶

使用Stille型交叉偶联方法制备的功能化2,2'-联吡啶在超分子化学中是重要的,作为过渡金属离子的螯合配体。这些化合物中的溴甲基基团允许进一步的功能化,增强了它们在这一领域的实用性(Heller & Schubert, 2002)。

合成用于不对称还原的配体

4,4'-双(溴甲基)-2,2'-联吡啶在制备氧杂硼烷醇配体等配体中发挥着重要作用。这些配体在酮的不对称还原中具有应用,这是生产对映异构体纯化合物所必需的过程(Ward et al., 2002)。

用于合成多齿配体

该化合物用于合成具有5'-取代-6-羧基-2,2'-联吡啶亚基的多齿配体。这些配体灵活,并且在与各种金属离子配位方面非常有用,使它们在配位化学和材料科学等领域具有相关性(Charbonnière, Weibel, & Ziessel, 2002)。

同偶联催化剂的开发

在有机化学领域,4-(溴甲基)-4'-甲基-2,2'-联吡啶在开发同偶联催化剂方面发挥作用。这种催化剂用于合成各种联吡啶衍生物,这些衍生物在制药、材料科学以及配位化学中作为配体具有应用(França等,2002)。

创造光物理和电化学材料

4,4'-双(溴甲基)-2,2'-联吡啶在合成具有重要光物理和电化学性质的材料中至关重要。这些材料在太阳能电池设备和其他可再生能源技术的发展中越来越重要(Marin, Holder, & Schubert, 2004)。

作用机制

Target of Action

Bromomethyl compounds are generally known to be reactive and can interact with various biological targets, including proteins and nucleic acids .

Mode of Action

Bromomethyl compounds are often used in organic synthesis due to their ability to participate in various reactions, such as alkylation . This suggests that 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine could interact with its targets through similar mechanisms .

Biochemical Pathways

The compound’s potential to alkylate biological molecules could impact a variety of biochemical processes .

Pharmacokinetics

The compound’s bromomethyl group could potentially enhance its lipophilicity, which might influence its absorption and distribution .

Result of Action

Given its potential reactivity, it could induce various cellular responses depending on its specific targets .

Action Environment

The action of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s reactivity and stability . Additionally, the presence of other molecules could influence its interactions with its targets .

属性

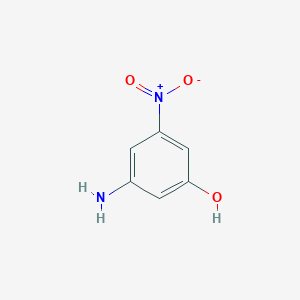

IUPAC Name |

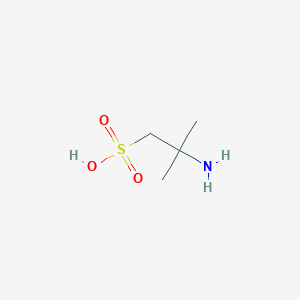

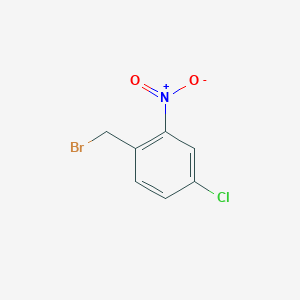

2-[4-(bromomethyl)pyridin-2-yl]-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJZHWSADZZJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449773 | |

| Record name | 4-(BROMOMETHYL)-4'-METHYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-4'-methyl-2,2'-bipyridine | |

CAS RN |

81998-05-2 | |

| Record name | 4-(BROMOMETHYL)-4'-METHYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-4'-methyl-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-(bromomethyl)-4'-methyl-2,2'-bipyridine particularly useful in studying electron transfer within proteins?

A: 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine plays a crucial role in creating photosensitizer-protein complexes designed to study electron transfer. This molecule readily reacts with cysteine residues engineered into proteins through site-directed mutagenesis. [, ] This reaction forms a stable covalent bond between the protein and a ruthenium(II) photosensitizer complex that incorporates 4-(bromomethyl)-4'-methyl-2,2'-bipyridine as a ligand. This covalent linkage allows researchers to precisely position the photosensitizer within the protein environment for controlled electron transfer studies.

Q2: How does the choice of cysteine mutation site within a protein affect electron transfer dynamics in these photosensitizer-protein constructs?

A: The specific cysteine site chosen for modification significantly influences electron transfer rates. Studies using PpcA, a multi-heme cytochrome, demonstrate that electron transfer times vary depending on the distance and pathways between the ruthenium(II) photosensitizer and the heme groups within the protein. [] By strategically selecting cysteine mutation sites, researchers can investigate the impact of distance and protein environment on electron transfer processes.

Q3: Can you elaborate on the advantages of using a covalent linkage strategy with 4-(bromomethyl)-4'-methyl-2,2'-bipyridine compared to other methods for studying electron transfer in proteins?

A: The covalent attachment strategy using 4-(bromomethyl)-4'-methyl-2,2'-bipyridine offers several key advantages. Firstly, it provides a highly specific and directional attachment of the photosensitizer to the protein, unlike non-covalent approaches that might result in multiple binding orientations. [] This site-specific attachment ensures that the observed electron transfer kinetics originate from a well-defined location within the protein. Secondly, the covalent bond formed is robust, minimizing dissociation of the photosensitizer from the protein during experiments. This stability is essential for accurate measurements of electron transfer rates, which can be very fast.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。